molecular formula C6H9LiO3 B13910845 Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B13910845
M. Wt: 136.1 g/mol
InChI Key: RRBUJBFHLFRJGI-UHFFFAOYSA-M
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Description

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of lithium salts It is derived from cyclobutanecarboxylic acid and features a hydroxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

Cyclobutanecarboxylic acid+Lithium hydroxideLithium 3-(hydroxymethyl)cyclobutane-1-carboxylate+Water\text{Cyclobutanecarboxylic acid} + \text{Lithium hydroxide} \rightarrow \text{this compound} + \text{Water} Cyclobutanecarboxylic acid+Lithium hydroxide→Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Ion-exchange reactions can be carried out using various metal salts under aqueous conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)cyclobutane-1-carboxylate

    Reduction: 3-(Hydroxymethyl)cyclobutanol

    Substitution: Various metal 3-(hydroxymethyl)cyclobutane-1-carboxylates

Scientific Research Applications

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a lithium salt in mood stabilization.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bipolar disorder and other mood disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. As a lithium salt, it can influence neurotransmitter release and uptake, modulate signal transduction pathways, and affect gene expression. The hydroxymethyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Lithium cyclobutanecarboxylate
  • Lithium 3-methylcyclobutane-1-carboxylate
  • Lithium 3-(hydroxymethyl)cyclopentane-1-carboxylate

Uniqueness

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C6H9LiO3

Molecular Weight

136.1 g/mol

IUPAC Name

lithium;3-(hydroxymethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1

InChI Key

RRBUJBFHLFRJGI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C(CC1C(=O)[O-])CO

Origin of Product

United States

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